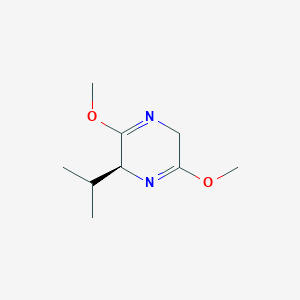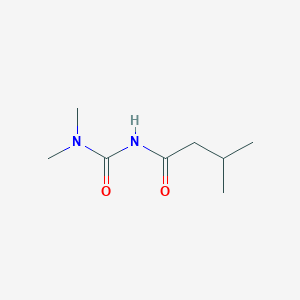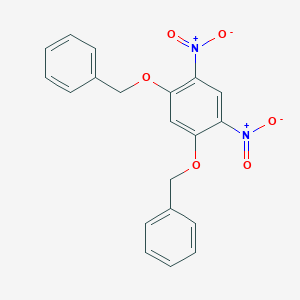
1,3-Dibenzyloxy-4,6-dinitrobenzene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,3-Dibenzyloxy-4,6-dinitrobenzene is an organic compound with the molecular formula C20H16N2O6 It is characterized by two benzyl groups attached to a benzene ring substituted with two nitro groups at the 4 and 6 positions
Métodos De Preparación
Synthetic Routes and Reaction Conditions
1,3-Dibenzyloxy-4,6-dinitrobenzene can be synthesized through the nitration of 1,3-dibenzyloxybenzene. The nitration process typically involves the use of concentrated nitric acid and sulfuric acid as the nitrating agents. The reaction is carried out under controlled temperature conditions to ensure the selective introduction of nitro groups at the desired positions on the benzene ring .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the careful handling of nitrating agents and the implementation of safety measures to prevent the formation of unwanted by-products. The crude product is usually purified through recrystallization to obtain a high-purity compound suitable for various applications .
Análisis De Reacciones Químicas
Types of Reactions
1,3-Dibenzyloxy-4,6-dinitrobenzene undergoes several types of chemical reactions, including:
Reduction: The nitro groups can be reduced to amino groups using reducing agents such as hydrogen gas in the presence of a catalyst.
Substitution: The benzyl groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Reduction: Common reducing agents include hydrogen gas with a palladium catalyst or sodium borohydride.
Substitution: Nucleophilic substitution reactions often use reagents like sodium hydroxide or potassium carbonate in an appropriate solvent.
Major Products
Reduction: The reduction of this compound typically yields 1,3-dibenzyloxy-4,6-diaminobenzene.
Substitution: Substitution reactions can produce a variety of derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
1,3-Dibenzyloxy-4,6-dinitrobenzene has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound’s derivatives are studied for their potential biological activities.
Medicine: Research is ongoing to explore its potential as a precursor for pharmaceutical compounds.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals
Mecanismo De Acción
The mechanism of action of 1,3-dibenzyloxy-4,6-dinitrobenzene involves its interaction with specific molecular targets. The nitro groups can undergo reduction to form amino groups, which can then participate in further chemical reactions. The benzyl groups provide stability and influence the compound’s reactivity. The pathways involved in its mechanism of action are still under investigation, with ongoing research aimed at elucidating its full range of effects .
Comparación Con Compuestos Similares
Similar Compounds
1,3-Dinitrobenzene: A simpler compound with two nitro groups on the benzene ring.
1,4-Dinitrobenzene: Another isomer with nitro groups at the 1 and 4 positions.
1,2-Dinitrobenzene: An isomer with nitro groups at the 1 and 2 positions.
Uniqueness
1,3-Dibenzyloxy-4,6-dinitrobenzene is unique due to the presence of benzyl groups, which significantly alter its chemical properties compared to other dinitrobenzene isomers. These benzyl groups enhance its stability and provide additional sites for chemical modification, making it a valuable compound for various applications .
Propiedades
IUPAC Name |
1,5-dinitro-2,4-bis(phenylmethoxy)benzene |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16N2O6/c23-21(24)17-11-18(22(25)26)20(28-14-16-9-5-2-6-10-16)12-19(17)27-13-15-7-3-1-4-8-15/h1-12H,13-14H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FKDPHGNSRWHEKI-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC2=CC(=C(C=C2[N+](=O)[O-])[N+](=O)[O-])OCC3=CC=CC=C3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16N2O6 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50376444 |
Source


|
| Record name | 1,3-DIBENZYLOXY-4,6-DINITROBENZENE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50376444 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
380.3 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
134637-67-5 |
Source


|
| Record name | 1,3-DIBENZYLOXY-4,6-DINITROBENZENE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50376444 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Methyl 3-[(phenylthio)methyl]benzoate](/img/structure/B143496.png)



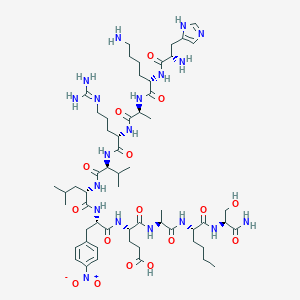
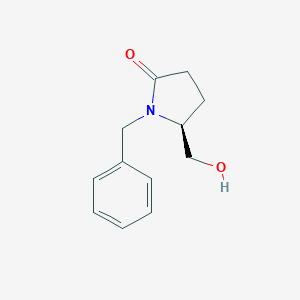
![Thieno[3,2-c]pyridine](/img/structure/B143518.png)
